5,6,7,12-Tetrahydrodibenzo[b,g]azocine
CAS No.:
Cat. No.: VC13902468
Molecular Formula: C15H15N
Molecular Weight: 209.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15N |
|---|---|
| Molecular Weight | 209.29 g/mol |
| IUPAC Name | 5,10,11,12-tetrahydrobenzo[b][1]benzazocine |
| Standard InChI | InChI=1S/C15H15N/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15(13)16-14/h1-4,6-7,10-11,16H,5,8-9H2 |
| Standard InChI Key | LZJFERNCMTUAAO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=CC=CC=C2NC3=CC=CC=C3C1 |
Introduction
Structural Characteristics and Molecular Properties
5,6,7,12-Tetrahydrodibenzo[b,g]azocine belongs to the dibenzoazocine family, featuring a bicyclic framework with a central eight-membered azocine ring fused to two benzene rings. The nitrogen atom at position 8 introduces electronic asymmetry, influencing reactivity and intermolecular interactions. Key molecular properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅N |
| Molecular Weight | 209.29 g/mol |
| IUPAC Name | 5,10,11,12-Tetrahydrobenzo[b]benzazocine |
| Canonical SMILES | C1CC2=CC=CC=C2NC3=CC=CC=C3C1 |
| XLogP3 | 3.2 (estimated) |
The compound’s planar aromatic regions and puckered azocine ring create a hybrid geometry that facilitates π-π stacking and hydrogen bonding . X-ray crystallographic studies of analogous dibenzoazocines reveal bond lengths of 1.40–1.42 Å for C–N and 1.38–1.40 Å for aromatic C–C bonds, suggesting partial delocalization of the nitrogen lone pair into the adjacent benzene rings .
Synthetic Approaches
While no explicit synthesis route for 5,6,7,12-tetrahydrodibenzo[b,g]azocine is documented, its structural analogs are typically synthesized through multistep sequences involving cyclization and functional group transformations:
Electrophilic Aromatic Substitution
Benzannulation reactions using Friedel-Crafts acylations or Ullmann couplings construct the fused benzene rings. For example, treating naphthalene derivatives with nitrating agents introduces nitro groups that later facilitate ring closure.
Azocine Ring Formation
Key steps include:
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Schmidt Reaction: Cyclization of ketoamines with hydrazoic acid to form the eight-membered ring.
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Buchwald-Hartwig Amination: Palladium-catalyzed C–N coupling to introduce the nitrogen atom .
Yields for these steps range from 35% to 60%, with purity confirmed via HPLC (>95%).
Conformational Dynamics
Variable-temperature NMR studies reveal a dynamic equilibrium between boat-chair (BC) and twist-boat (TB) conformers (Fig. 1) .
Figure 1: Conformational interconversion pathways. BC (boat-chair, C₂ symmetry) and TB (twist-boat, C₁ symmetry) coexist in solution, with energy barriers of 13–17 kcal/mol .
Thermodynamic Parameters
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ΔG‡ (BC → TB): 14.2 kcal/mol at −50°C
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ΔS (TB → BC): −7 eu (indicating entropy-driven TB stability)
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃): δ 3.65 (C-5,7 methylene, AB quartet), δ 4.06 (C-12 methylene), δ 6.8–7.4 (aromatic protons) .
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¹³C NMR: 145 ppm (C-N), 128–132 ppm (aromatic carbons).
Mass Spectrometry
Electron ionization (EI-MS) shows a molecular ion peak at m/z 209.29 (100%) and fragment ions at m/z 180 (loss of CH₂NH).
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